molecular formula C12H11ClN2O2 B2556424 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 879996-65-3

3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2556424
CAS No.: 879996-65-3
M. Wt: 250.68
InChI Key: RLCRFZUDXDARPS-UHFFFAOYSA-N
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Description

3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 3-chloro-4-ethoxyphenyl group and an aldehyde functional group at the 4-position

Scientific Research Applications

3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. Pyrazole derivatives are known to have diverse biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Pyrazole derivatives are a focus of ongoing research due to their diverse biological activities, and this compound could potentially be of interest in this context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by oxidation to introduce the aldehyde group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid: Oxidized form of the aldehyde compound.

    3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-methanol: Reduced form of the aldehyde compound.

Uniqueness

3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the chloro and ethoxy substituents on the phenyl ring, which can influence its reactivity and biological activity. The aldehyde group also provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-11-4-3-8(5-10(11)13)12-9(7-16)6-14-15-12/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCRFZUDXDARPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(C=NN2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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